![molecular formula C14H17BF2N2O6S2 B12965401 2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-disulfonic acid](/img/structure/B12965401.png)
2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-disulfonic acid is a complex organic compound known for its unique structure and properties. It is a member of the pyrromethene family, which is widely used in various scientific applications, particularly in the field of fluorescent dyes and laser technology .
Métodos De Preparación
The synthesis of 2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[73003,7]dodeca-1(12),4,6,8,10-pentaene-5,11-disulfonic acid involves several steps The primary synthetic route includes the reaction of pyrrole derivatives with boron trifluoride to form the boron-dipyrromethene (BODIPY) coreThe reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the boron center, using nucleophiles or electrophiles. Common reagents used in these reactions include boron trifluoride, sodium borohydride, and various organic solvents. .
Aplicaciones Científicas De Investigación
2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-disulfonic acid is extensively used in scientific research due to its fluorescent properties. Some key applications include:
Fluorescent Dyes: Used in the generation of fluorescent conjugates of proteins, nucleotides, and other biomolecules.
Laser Technology: Employed in solid-state dye lasers due to its high fluorescent quantum yields and low triplet-triplet absorption.
Biological Imaging: Utilized as a stain for neutral lipids and as a tracer for oil and other nonpolar lipids in cellular imaging
Mecanismo De Acción
The compound exerts its effects primarily through its fluorescent properties. The boron-dipyrromethene core allows for efficient absorption and emission of light, making it an excellent fluorescent dye. The molecular targets include various biomolecules, which it can label or stain for imaging purposes. The pathways involved typically include the excitation of electrons to higher energy states and subsequent emission of light as the electrons return to their ground state .
Comparación Con Compuestos Similares
Compared to other similar compounds, such as 4,4-difluoro-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene, 2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-disulfonic acid offers unique advantages in terms of its stability and fluorescent properties. Similar compounds include:
- 4,4-difluoro-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene
- 1,3,5,7-tetramethyl-8-phenyl-4,4-difluoroboradiazaindacene These compounds share similar structures but differ in their specific substituents and resulting properties .
Propiedades
Fórmula molecular |
C14H17BF2N2O6S2 |
|---|---|
Peso molecular |
422.2 g/mol |
Nombre IUPAC |
2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-disulfonic acid |
InChI |
InChI=1S/C14H17BF2N2O6S2/c1-6-11-7(2)13(26(20,21)22)9(4)18(11)15(16,17)19-10(5)14(27(23,24)25)8(3)12(6)19/h1-5H3,(H,20,21,22)(H,23,24,25) |
Clave InChI |
GVCNGASQPSGCIK-UHFFFAOYSA-N |
SMILES canónico |
[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)S(=O)(=O)O)C)C)C)S(=O)(=O)O)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




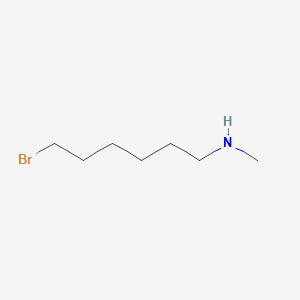
![5-Vinylbenzo[d]thiazole](/img/structure/B12965341.png)
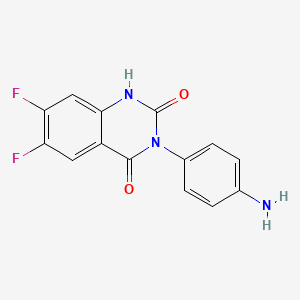
![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12965364.png)
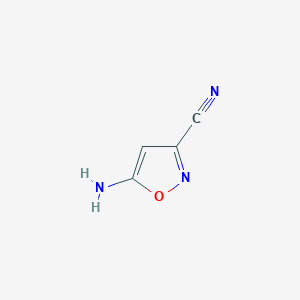

![Methyl (s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12965377.png)
![2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol](/img/structure/B12965388.png)
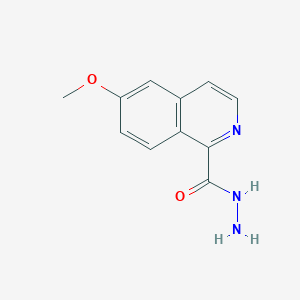
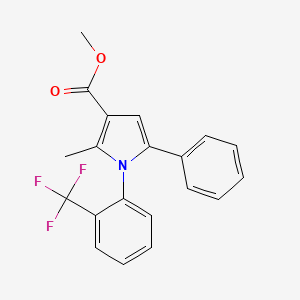
![6-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12965399.png)

